molecular formula C9H11N3O B1481817 1-(2-Cyanoacetyl)piperidine-4-carbonitrile CAS No. 1866734-35-1

1-(2-Cyanoacetyl)piperidine-4-carbonitrile

Cat. No. B1481817
CAS RN: 1866734-35-1
M. Wt: 177.2 g/mol
InChI Key: DHDLLDDJTJRPCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The starting point for the synthesis of some derivatives was (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

    Cycloaddition Reactions

    This compound can participate in cycloaddition reactions, which are widely used in the synthesis of complex cyclic structures that are prevalent in natural products and pharmaceuticals .

    Ring-Expansion Reactions

    It may be used in ring-expansion reactions, particularly those involving tungsten complexes, to create larger, more complex cyclic molecules .

    N-CN Bond Cleavage

    The compound has potential use in reactions that involve the cleavage of the N-CN bond, which could be useful in the synthesis of various nitrogen-containing compounds .

    Retro-Diels-Alder Reactions

    It could be involved in retro-Diels-Alder reactions, a method for breaking down cyclic compounds into simpler acyclic compounds .

    Regioselective Electrochemical α-Methoxylation

    The compound might be used for regioselective electrochemical α-methoxylation, which is a method for selectively introducing a methoxy group into molecules .

    Synthesis of De-O-chloroacetylation Reagents

    It may also be used in the synthesis of de-O-chloroacetylation reagents, which are important for modifying the structure of organic molecules .

    Drug Discovery Targeting T-type Calcium Channels

    There is potential for this compound to be used in drug discovery, targeting T-type calcium channels which are implicated in conditions such as neuropathic pain, epilepsy, insomnia, and tremor disorder .

    Synthesis of Thiophene Derivatives

    The compound can be used in the synthesis of thiophene derivatives through microwave irradiation with cyclohexanone and sulfur under solvent-free conditions .

properties

IUPAC Name

1-(2-cyanoacetyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDLLDDJTJRPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyanoacetyl)piperidine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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